molecular formula C31H50N2O16 B8210201 Mal-PEG10-NHS ester

Mal-PEG10-NHS ester

Cat. No.: B8210201
M. Wt: 706.7 g/mol
InChI Key: XSRMTBLJFSRLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG10-NHS ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which facilitate the conjugation of proteins and other molecules. This compound is widely used in bioconjugation and drug development due to its ability to form stable amide bonds with primary amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG10-NHS ester involves the reaction of a PEG chain with maleimide and NHS ester groups. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mal-PEG10-NHS ester primarily undergoes substitution reactions due to the presence of reactive NHS ester and maleimide groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mal-PEG10-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various biological studies.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Used in the production of bioconjugates for diagnostic and therapeutic applications .

Mechanism of Action

Mal-PEG10-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions enable the conjugation of various biomolecules, facilitating their use in targeted therapies and diagnostic applications .

Comparison with Similar Compounds

Mal-PEG10-NHS ester is unique due to its dual functional groups, which allow for versatile conjugation reactions. Similar compounds include:

This compound stands out due to its optimal PEG chain length, which offers a good balance between solubility and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O16/c34-27-1-2-28(35)32(27)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-31(38)49-33-29(36)3-4-30(33)37/h1-2H,3-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMTBLJFSRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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